REACTION_CXSMILES
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I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([I:8])[CH:3]=1.C(B(CC)[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)C.CN(C=O)C>O>[I:8][C:4]1[CH:3]=[C:2]([C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:7]=[CH:6][CH:5]=1
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Name
|
|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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IC1=CC(=CC=C1)I
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Name
|
|
Quantity
|
0.48 g
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Type
|
reactant
|
Smiles
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C(C)B(C=1C=NC=CC1)CC
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Name
|
tetrakis(triphenlyphosphine)palladium(0)
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Quantity
|
0.01 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with H2O (30 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×30 mL)
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Type
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WASH
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Details
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the combined organic extracts washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
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Details
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The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc=9/1 to 1/9)
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Name
|
|
Type
|
product
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Smiles
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IC=1C=C(C=CC1)C=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |